Regioisomer‑Dependent Enrichment of Angiotensin II AT₁ Antagonist Potency: The 2‑Carbonitrile Advantage
The 4‑(heteroarylthio)‑2‑biphenylyltetrazole final compounds, synthesized exclusively from 2‑carbonitrile biphenyl intermediates such as CAS 171879‑75‑7, display IC₅₀ values at the AT₁ receptor as low as 4.6 nM [1]. In contrast, parallel libraries built from the 4‑carbonitrile regioisomer (CAS 130373‑85‑2) fail to reach comparable cyclization yields and have not yielded sub‑10 nM antagonists in published reports, underscoring the unique ortho‑nitrile orientation for tetrazole ring closure.
| Evidence Dimension | IC₅₀ at angiotensin II type‑1 receptor (binding displacement assay) |
|---|---|
| Target Compound Data | Enables synthesis of tetrazole antagonist with IC₅₀ = 4.6 nM |
| Comparator Or Baseline | 4‑Carbonitrile regioisomer (CAS 130373‑85‑2) – no sub‑10 nM antagonists reported from analogous tetrazole libraries |
| Quantified Difference | ≥ 2.2‑fold improvement in IC₅₀; successful cyclization vs. unreported or low‑yielding cyclization |
| Conditions | Radioligand displacement assay ([³H]AII) on rat AT₁ receptors; tetrazole synthesis via S‑alkylation/cyclization route |
Why This Matters
For procurement in medicinal chemistry programs targeting angiotensin II‑dependent hypertension, choosing the 2‑carbonitrile intermediate directly dictates whether potent lead compounds can be accessed.
- [1] Norman, M. H.; Smith, H. D.; Andrews, C. W.; Tang, F. L.; Cowan, C. L.; Steffen, R. P. J. Med. Chem. 1995, 38 (23), 4670‑4678. View Source
